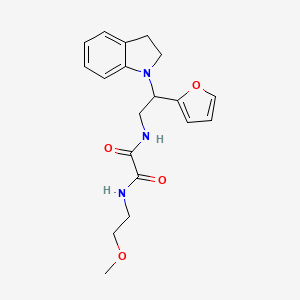

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide, also known as FIIN-3, is a small molecule inhibitor that targets the kinase activity of fibroblast growth factor receptor (FGFR) and has shown potential in cancer treatment.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide, due to its complex structure, has attracted attention in synthetic chemistry. Research has focused on exploring its synthesis and chemical properties. For instance, the visible-light-induced aerobic dearomative reaction of indoles has been utilized to synthesize oxazolo[3,2-a]indolone and spiro[furan-2,2'-indolin]one, highlighting a method to access diverse indolone scaffolds (Zhang et al., 2016). This process underscores the molecule's relevance in facilitating the construction of complex indole derivatives through cascade reactions.

Catalytic Activity Enhancement

The compound also plays a role in enhancing catalytic activities in chemical reactions. N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO), a related derivative, has been identified as an effective bidentate ligand for promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This highlights its utility in coupling a broad range of (hetero)aryl bromides with various (hetero)aryl amines and cyclic secondary amines, emphasizing its value in synthesizing pharmaceutically important building blocks (Bhunia et al., 2017).

Anticancer and EGFR Inhibition

In the field of medicinal chemistry, derivatives of N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide have been explored for their anticancer activities, particularly as inhibitors of the epidermal growth factor receptor (EGFR). Research has demonstrated that N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives exhibit potent anticancer activities against several cancer cell lines, including A549 (lung adenocarcinoma), HeLa (cervical cancer), and SW480 (colorectal cancer), suggesting these compounds may act as EGFR inhibitors. This positions the compound as a potential scaffold for developing new anticancer agents targeting EGFR (Lan et al., 2017).

Molecular Docking Studies

Molecular docking studies have further elucidated the interaction of these compounds with biological targets. For example, the crystal structure and molecular docking studies of related furan-indoline derivatives have shown good activity against proteins of mycobacterium tuberculosis and bacterial proteins, indicating their potential in antimicrobial and antitubercular therapy (Nishtala & Basavoju, 2018).

Eigenschaften

IUPAC Name |

N'-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N-(2-methoxyethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4/c1-25-12-9-20-18(23)19(24)21-13-16(17-7-4-11-26-17)22-10-8-14-5-2-3-6-15(14)22/h2-7,11,16H,8-10,12-13H2,1H3,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJOFTBICKSLWGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-fluorophenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide](/img/structure/B2682119.png)

amino}acetyl)urea](/img/structure/B2682122.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B2682128.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2682130.png)

![Tert-butyl N-[(3-hydroxyazetidin-3-yl)methyl]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B2682131.png)

![7-tert-butyl 1-methyl 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1,7-dicarboxylate](/img/structure/B2682136.png)